molecular formula C19H21N3O3S3 B2361741 4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 312608-60-9

4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2361741
CAS No.: 312608-60-9
M. Wt: 435.58
InChI Key: PKIRWWGDWHTUTR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-(N,N-Diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (CAS: 449767-88-8) is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methylthio group at position 2 and a diethylsulfamoyl moiety at position 4 of the benzamide ring. Its molecular formula is C₁₉H₂₂N₄O₂S₃, with a molar mass of 450.6 g/mol . The compound is structurally characterized by:

  • A benzo[d]thiazol-6-yl group, which is a common pharmacophore in anticancer and antimicrobial agents.
  • A methylthio group at position 2 of the benzothiazole, which may influence metabolic stability and hydrophobic interactions .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c1-4-22(5-2)28(24,25)15-9-6-13(7-10-15)18(23)20-14-8-11-16-17(12-14)27-19(21-16)26-3/h6-12H,4-5H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIRWWGDWHTUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies and research findings.

Synthesis

The synthesis of benzothiazole derivatives, including the target compound, typically involves the use of starting materials such as 2-(methylthio)benzothiazole. Various synthetic routes have been explored to enhance yield and purity. For example, practical one-pot synthesis methods have been developed that streamline the production process while maintaining structural integrity and biological activity .

Biological Activity Overview

The biological activity of 4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can be categorized into several key areas:

  • Anticancer Activity :
    • In vitro studies have demonstrated that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicate a dose-dependent response where higher concentrations lead to greater inhibition of cell growth .
    • Mechanistic studies suggest that these compounds may induce apoptosis and cell cycle arrest, particularly through the inhibition of critical signaling pathways such as AKT and ERK .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7). This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
  • Cell Migration Inhibition :
    • Scratch wound healing assays indicate that 4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide significantly inhibits the migration of cancer cells, which is a critical factor in cancer metastasis .

Data Table: Summary of Biological Activity

Activity Type Cell Line/Model Method Results
AnticancerA431MTT AssaySignificant proliferation inhibition
AnticancerA549Flow CytometryInduction of apoptosis and cell cycle arrest
Anti-inflammatoryRAW264.7ELISADecreased IL-6 and TNF-α levels
Cell MigrationA431/A549Scratch Wound HealingReduced cell migration

Case Studies

Recent research has highlighted the effectiveness of benzothiazole derivatives in preclinical models. For instance, a study focusing on structurally similar compounds demonstrated their ability to target multiple pathways involved in tumor growth and inflammation, suggesting that modifications to the benzothiazole core can enhance therapeutic efficacy .

Moreover, a systematic review of benzothiazole derivatives indicated their broad spectrum of biological activities, including antibacterial and antiparasitic effects, which could be leveraged alongside their anticancer properties .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀/Kd/MIC) Reference
Target Compound Benzo[d]thiazole-benzamide 4-(N,N-diethylsulfamoyl), 2-(methylthio) Under investigation
Compound 1e Benzo[d]thiazole-benzamide 4-(4-methylpiperazinyl), 2-(chlorobenzyl) IC₅₀ = 8.2–12.4 μM (HepG2/HeLa)
CB-NPs Benzo[d]thiazole-picolinamide Hydroxycyclohexylamino, nanoparticle Tumor targeting (in vivo)
1,2,4-Triazole-thiones (7–9) 1,2,4-Triazole-thione Halogenated aryl sulfonyl MIC = 0.5–2 μg/mL (antimicrobial)
Compound 1f Benzo[d]imidazole-benzamide 2-Methoxy, 4-(4-methylpiperazinyl) IC₅₀ = 4.5–6.7 μM (Skov-3/A375)

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